fau protein - 148266-62-0

fau protein

Catalog Number: EVT-1518785
CAS Number: 148266-62-0
Molecular Formula: C8H9BrN2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fau protein is found in a wide range of organisms, from archaea to eukaryotes, indicating its evolutionary conservation. In humans, it is classified as a ribosomal protein that is part of the small ribosomal subunit. The FAU gene is located on chromosome 11 and encodes a precursor protein that undergoes post-translational modifications to become functional. Its classification as a ribosomal protein places it within the broader category of proteins essential for protein synthesis.

Synthesis Analysis

Methods of Synthesis

The synthesis of Fau protein involves transcription of the FAU gene followed by translation into a precursor form that includes both the ubiquitin-like domain and the ribosomal protein domain. The processing of this precursor is critical for its function. The enzyme USP36 has been identified as a key protease involved in cleaving the FUBI domain from the ribosomal protein S30, facilitating its incorporation into the ribosome .

Technical Details

In laboratory settings, Fau protein can be synthesized using recombinant DNA technology. This involves cloning the FAU gene into expression vectors, followed by transformation into suitable host cells such as Escherichia coli or mammalian cell lines. The expressed protein can then be purified using affinity chromatography techniques that exploit specific tags attached during cloning.

Molecular Structure Analysis

Structure

Fau protein consists of two main domains: an N-terminal ubiquitin-like domain (FUBI) and a C-terminal ribosomal protein S30 domain. The FUBI domain facilitates interactions with other proteins, while the ribosomal domain is integral to ribosome assembly. Structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have provided insights into the spatial arrangement and conformational dynamics of these domains.

Data

The molecular weight of Fau protein varies depending on species but typically ranges around 20-25 kDa for the processed form. Structural motifs within the FUBI domain include a conserved G-G dipeptide motif essential for its interaction with lysine residues on target proteins, although its role differs from that of traditional ubiquitin .

Chemical Reactions Analysis

Reactions Involving Fau Protein

Technical Details

The cleavage mechanism involves specific recognition of peptide bonds within the FUBI domain by USP36, leading to the release of free ubiquitin-like peptides that may have regulatory functions in cellular pathways. Additionally, Fau protein's interaction with other ribosomal proteins facilitates complex formation necessary for assembling functional ribosomes.

Mechanism of Action

Process

Fau protein functions primarily through its role in ribosome biogenesis and regulation of apoptosis. Upon incorporation into nascent ribosomal subunits, it aids in stabilizing structural integrity during translation initiation and elongation phases. In response to cellular stressors, Fau can modulate apoptotic pathways by influencing mitochondrial dynamics and caspase activity.

Data

Studies have shown that overexpression of Fau can lead to increased apoptosis in certain cell lines, indicating its potential role as a pro-apoptotic factor under specific conditions . Its mechanism involves interactions with key regulatory proteins involved in cell survival pathways.

Physical and Chemical Properties Analysis

Physical Properties

Fau protein exhibits solubility in aqueous buffers commonly used for biochemical assays. Its stability can be influenced by temperature and pH levels; optimal conditions generally favor physiological pH (around 7.4) and moderate temperatures (37 °C).

Chemical Properties

Chemically, Fau protein is characterized by its ability to form non-covalent interactions with other proteins through hydrophobic patches and charged residues on its surface. These interactions are critical for its role in forming stable complexes with ribosomal proteins during assembly.

Applications

Scientific Uses

Fau protein has significant applications in molecular biology research, particularly in studies related to ribosome function and cellular stress responses. Its role as a regulator in apoptosis makes it a potential target for therapeutic interventions in diseases characterized by dysregulated cell death, such as cancer.

Additionally, due to its unique structure combining features of ubiquitin-like proteins and ribosomal proteins, Fau serves as a model system for studying post-translational modifications and their impact on cellular processes. Research involving synthetic mimetics based on Fau's binding sites may also provide insights into developing inhibitors for critical protein-protein interactions involved in disease mechanisms .

Introduction to FAU Protein: Contextualizing Its Role in Cellular and Molecular Biology

FAU Protein as a Fusion Product: Ribosomal Protein S30 and Ubiquitin-Like FUBI Domain

FAU (Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed gene) encodes a unique fusion protein comprising two distinct functional domains:

  • Ubiquitin-like FUBI: An N-terminal domain sharing 36% identity with ubiquitin, featuring a conserved C-terminal diglycine (Gly-Gly) motif essential for proteolytic processing. Unlike ubiquitin, FUBI lacks polyubiquitination sites and has a single internal lysine residue, limiting its capacity for chain formation [1] [6] [8].
  • Ribosomal Protein eS30 (RPS30): The C-terminal domain functioning as a structural component of the 40S ribosomal subunit. It localizes near the mRNA channel entrance and contributes to ribosome assembly, translational accuracy, and displays intrinsic antimicrobial activity [1] [9].

Post-translational processing cleaves the FAU precursor (133 amino acids) into free FUBI and eS30. This cleavage is mediated by the deubiquitinase USP36, which recognizes the diglycine motif. Non-cleavable mutants (e.g., G73A/G74A) disrupt 40S ribosomal subunit maturation, impairing 18S rRNA processing and translational initiation [6] [9].

Table 1: Functional Domains of the FAU Fusion Protein

DomainKey FeaturesBiological Role
FUBIUbiquitin-like fold (36% identity to ubiquitin); Diglycine motif (Gly73-Gly74)Precursor processing; Proposed roles in apoptosis regulation [1] [4]
Ribosomal eS30Component of 40S ribosomal shoulder; Basic C-terminal residues interact with mRNARibosome assembly; mRNA binding; Antimicrobial activity [1] [9]

Historical Discovery: Association with FBR-MuSV Retrovirus and Oncogenic Fox Sequence

FAU was identified through its unexpected role in viral oncogenesis:

  • Retroviral Context: The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) incorporated a truncated, antisense version of the cellular FAU gene, termed fox (FBR-MuSV ox region). This antisense sequence promotes osteosarcoma development in mice [1] [4] [10].
  • Tumor Suppressor Implications: The antisense fox sequence downregulates endogenous FAU expression. Consequently, reduced FAU levels correlate with poor prognosis in breast, ovarian, and prostate cancers, suggesting FAU functions as a tumor suppressor. Mechanistically, FAU regulates apoptosis via interactions with Bcl-G and modulates p53 activity [4] [9] [10].
  • Genomic Characterization: The human FAU gene (chromosome 11q13.1) spans five exons and four introns. Its promoter houses regulatory motifs (YY1, SP1, NRF1, c-Myc-binding E-box), consistent with housekeeping genes involved in ribosomal biogenesis [1] [2].

Table 2: FAU in Retroviral Transformation and Cancer

ContextObservationFunctional Consequence
FBR-MuSV retrovirusEncodes antisense fox sequence derived from FAUDownregulation of FAU; Osteosarcoma induction in mice [1] [4]
Human cancersReduced FAU expression in breast/ovarian tumorsImpaired apoptosis; Chemoresistance (e.g., carboplatin) [4] [9]
FAU depletionEnhances mutant CFTR degradation; Impairs ribosome maturationCellular proteostasis disruption [5] [6]

FAU in Holozoan Lineages: Evolutionary Conservation and Divergence

FAU’s fusion architecture is conserved across holozoans (animals and related unicellular organisms), highlighting deep evolutionary roots:

  • Ubiquitous Metazoan Presence: Sponges (Suberites domuncula), the earliest-branching metazoans, express FAU with 61% amino acid identity to human FAU. The sponge FUBI-eS30 fusion induces apoptosis in human cells, confirming functional conservation of its pro-apoptotic role for >600 million years [4] [8].
  • Domain-Specific Conservation: The eS30 ribosomal domain is highly conserved (78% similarity between sponge and human), while FUBI shows greater divergence. The diglycine motif and absence of polyubiquitination lysine residues are universally preserved, underscoring conserved processing mechanisms [4] [6].
  • Genomic Stability: FAU gene structure (exon count, intron positions) remains largely unchanged from sponges to mammals. Unlike Drosophila or C. elegans, which underwent accelerated evolution, sponges retain ancestral FAU characteristics, making them models for studying primordial ribosome-associated functions [4] [8].

Table 3: Evolutionary Conservation of FAU

Organism GroupSequence Identity to Human FAUKey Evolutionary Insights
Sponges (Porifera)61% (78% similarity)Pro-apoptotic function conserved; Ancestral promoter elements (YY1, SP1, c-Myc) present [4]
Mammals100% (human)Fusion processing by USP36; Roles in ribosome maturation, immunity, and cancer [6] [9]
Invertebrates~50% (e.g., Drosophila)Accelerated sequence divergence; Altered functional constraints [4]

Concluding Remarks

FAU exemplifies the functional sophistication of ribosomal protein fusions. Its dual identity—as a ribosomal component and a ubiquitin-like precursor—anchors it in essential processes from ribosome assembly to tumor suppression. Evolutionary preservation across holozoans underscores its fundamental role in cellular homeostasis, while its dysregulation in cancer highlights its biomedical relevance. Future research will clarify FUBI’s standalone functions and USP36’s role as a regulator of ribosome maturation.

Properties

CAS Number

148266-62-0

Product Name

fau protein

Molecular Formula

C8H9BrN2O

Synonyms

fau protein

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